4-methyl-4'-propyl-1,1'-Biphenyl
Description
4-Methyl-4'-propyl-1,1'-biphenyl (C₁₆H₁₈) is a biphenyl derivative featuring a methyl group (-CH₃) at the para position of one benzene ring and a propyl group (-C₃H₇) at the para position of the adjacent ring. This substitution pattern confers distinct physicochemical properties, including enhanced hydrophobicity compared to unsubstituted biphenyl, due to the electron-donating alkyl groups. Such compounds are of interest in materials science, particularly in liquid crystal technology, where alkyl-substituted biphenyls are valued for their mesogenic behavior.
Properties
CAS No. |
117713-15-2 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-4-14-7-11-16(12-8-14)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
MYPHJNJOMQFYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-propyl-1,1’-Biphenyl can be achieved through several methods. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-4’-propyl-1,1’-Biphenyl may involve multi-step processes that ensure high yield and purity. For example, the chloromethylation of biphenyl followed by refining steps can produce high-purity 4-Methyl-4’-propyl-1,1’-Biphenyl . The use of novel solvents and optimized reaction conditions can further enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
4-Methyl-4’-propyl-1,1’-Biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-Difluoro-4'-propyl-1,1'-biphenyl (C₁₅H₁₄F₂)
- Substituents : Fluorine atoms at the 3 and 5 positions, propyl at 4'.
- Impact : Fluorine’s electronegativity increases polarity, enhancing solubility in polar solvents compared to alkyl-substituted biphenyls. Experimental heat capacity data (300.5–329.7 K) suggests moderate thermal stability, with a reported error margin of 0.40%.
4-(2-Methylpropyl)-4'-nitro-1,1'-biphenyl (C₁₆H₁₇NO₂)
- Substituents: Branched 2-methylpropyl at 4, nitro (-NO₂) at 4'.
- Its topological polar surface area (PSA) is elevated (~45 Ų), influencing solubility and intermolecular interactions.
Physicochemical Properties (Estimated)
Notes:
- Alkyl chains (methyl, propyl) increase hydrophobicity and reduce melting points compared to halogenated analogs.
- Nitro groups elevate melting points due to stronger dipole-dipole interactions.
Reactivity and Stability
- Electrophilic Substitution : The methyl and propyl groups in this compound activate the biphenyl core toward electrophilic substitution at meta positions relative to the alkyl groups.
- Thermal Stability : Alkyl-substituted biphenyls generally exhibit higher thermal stability than halogenated derivatives, as seen in the heat capacity data for 3,5-difluoro-4'-propyl-1,1'-biphenyl.
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